2-Methoxy-N-(methoxymethyl)aniline

Catalog No.
S14855536
CAS No.
115163-00-3
M.F
C9H13NO2
M. Wt
167.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-N-(methoxymethyl)aniline

CAS Number

115163-00-3

Product Name

2-Methoxy-N-(methoxymethyl)aniline

IUPAC Name

2-methoxy-N-(methoxymethyl)aniline

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

InChI

InChI=1S/C9H13NO2/c1-11-7-10-8-5-3-4-6-9(8)12-2/h3-6,10H,7H2,1-2H3

InChI Key

ICMNOSCVSZFSLQ-UHFFFAOYSA-N

Canonical SMILES

COCNC1=CC=CC=C1OC

2-Methoxy-N-(methoxymethyl)aniline is an organic compound characterized by the presence of both methoxy and methoxymethyl substituents attached to an aniline structure. Its chemical formula is C9H13NO2C_9H_{13}NO_2, and it is known for its potential applications in various fields, including pharmaceuticals and materials science. The compound's unique structure allows it to participate in a variety of

, which include:

  • Oxidation: This compound can be oxidized to form corresponding quinone derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Electrophilic aromatic substitution can introduce various substituents onto the aromatic ring, facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

These reactions highlight the compound's versatility and potential for generating a wide range of derivatives useful in further applications .

Research indicates that 2-Methoxy-N-(methoxymethyl)aniline may exhibit antimicrobial and anticancer properties. Its biological activity is attributed to its ability to interact with specific molecular targets within biological systems, potentially modulating cellular processes. Studies are ongoing to evaluate its efficacy in treating various diseases, suggesting its potential as a therapeutic agent .

The synthesis of 2-Methoxy-N-(methoxymethyl)aniline typically involves several steps:

  • Protection of Hydroxyl Groups: The hydroxyl group of aniline is protected to prevent unwanted reactions.
  • Introduction of Methoxymethyl Group: Aniline reacts with methoxymethyl chloride in the presence of a base, such as sodium hydroxide, under controlled conditions to ensure selective formation.
  • Purification: The product is purified through methods like recrystallization or chromatography.

Industrial production may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity while adhering to green chemistry principles .

2-Methoxy-N-(methoxymethyl)aniline finds applications across various domains:

  • Chemical Intermediates: Used in the synthesis of dyes and pharmaceuticals.
  • Material Science: Employed in producing polymers and advanced materials.
  • Biological Research: Investigated for its potential therapeutic properties against various diseases .

Studies on the interactions of 2-Methoxy-N-(methoxymethyl)aniline with biological molecules are crucial for understanding its mechanism of action. It may interact with enzymes or receptors, influencing biochemical pathways. Such interactions are essential for evaluating its potential as a drug candidate and understanding its pharmacological profile .

Several compounds share structural similarities with 2-Methoxy-N-(methoxymethyl)aniline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-MethoxyanilineLacks the methoxymethyl groupSimpler structure; primarily used as an intermediate
4-MethoxyanilineMethoxy group positioned differentlyDifferent reactivity due to substitution position
2-Methoxy-5-methylanilineContains an additional methyl groupAlters physical properties and reactivity

The uniqueness of 2-Methoxy-N-(methoxymethyl)aniline lies in its dual methoxy substituents, which can significantly influence its reactivity and properties compared to these similar compounds .

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

167.094628657 g/mol

Monoisotopic Mass

167.094628657 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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